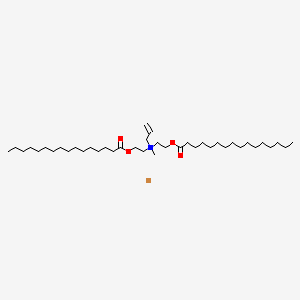
Abhema
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abhema, also known as this compound, is a useful research compound. Its molecular formula is C40H78BrNO4 and its molecular weight is 717 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Abhema's biochemical properties?
- Methodological Answer : Begin by narrowing the scope through iterative literature reviews to identify underexplored areas (e.g., this compound's interaction with specific enzymes or cellular pathways). Use the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: "How does this compound modulate [specific pathway] under varying pH conditions?" .
- Tools : Systematic databases (PubMed, Scopus) and concept-mapping software (e.g., CmapTools) to visualize relationships between variables .
Q. What experimental design principles are critical for initial characterization of this compound?
- Methodological Answer : Employ factorial designs to isolate variables (e.g., concentration, temperature) affecting this compound's stability. Include negative controls (solvent-only) and replicates (n ≥ 3) to minimize Type I errors. Pre-register protocols on platforms like Open Science Framework .
- Statistical Validation : Use Student’s t-test for pairwise comparisons and ANOVA for multi-group analyses .
Q. What are the best practices for data collection and management in this compound research?
- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (e.g., LabArchives) for real-time data entry and version control. Store raw spectra, chromatograms, and kinetic data in standardized formats (e.g., .csv, .mzML) .
Q. How to conduct a literature review to identify gaps in this compound-related studies?
- Methodological Answer : Perform a systematic review using PRISMA guidelines. Keywords: "this compound AND (synthesis OR pharmacokinetics)". Analyze citation networks via tools like CiteSpace to detect under-cited but high-impact studies .
Q. What statistical methods are recommended for analyzing preliminary data on this compound's in vitro activity?
- Methodological Answer : For dose-response curves, use nonlinear regression (e.g., Hill equation) in GraphPad Prism. Apply Benjamini-Hochberg correction for multiple hypothesis testing .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo data on this compound's efficacy?
- Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies. Use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional impact) .
Q. What advanced statistical models are suitable for multi-omics data integration in this compound studies?
- Methodological Answer : Apply machine learning pipelines (e.g., Random Forest, PCA) to integrate transcriptomic, proteomic, and metabolomic datasets. Use R/Bioconductor packages (DESeq2, MetaboAnalyst) for pathway enrichment analysis .
Q. How to design controlled experiments to isolate this compound's mechanism of action from confounding variables?
- Methodological Answer : Use CRISPR-edited cell lines (e.g., knockout models of suspected targets) and isotopic labeling (e.g., ¹³C-Abhema) to track metabolic fate. Employ counterfactual analysis in Bayesian networks .
Q. What methodologies validate this compound's target binding specificity in complex biological systems?
- Methodological Answer : Combine surface plasmon resonance (SPR) for kinetic analysis with cryo-EM to resolve binding conformations. Validate via competitive assays using known inhibitors .
Q. How to synthesize and characterize novel this compound derivatives while ensuring reproducibility?
- Methodological Answer : Use automated synthesis platforms (e.g., Chemspeed) for high-throughput parallel reactions. Characterize derivatives via LC-HRMS and 2D-NMR (HSQC, HMBC). Publish detailed synthetic protocols in supplementary materials .
Q. Data Contradiction Analysis
Q. How to address conflicting results in this compound's cytotoxicity across cell lines?
- Methodological Answer : Perform meta-analysis using fixed/random effects models to quantify heterogeneity. Stratify data by cell lineage (e.g., epithelial vs. hematopoietic) and culture conditions (hypoxia vs. normoxia). Report effect sizes (Cohen’s d) .
Q. What frameworks exist to interpret contradictory findings in this compound's pharmacokinetic profiles?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate inter-species or inter-individual variability. Cross-validate with microdosing studies in humanized mouse models .
Propriétés
Numéro CAS |
84454-87-5 |
|---|---|
Formule moléculaire |
C40H78BrNO4 |
Poids moléculaire |
717 g/mol |
Nom IUPAC |
bis(2-hexadecanoyloxyethyl)-methyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C40H78NO4.BrH/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)44-37-35-41(4,34-7-3)36-38-45-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;/h7H,3,5-6,8-38H2,1-2,4H3;1H/q+1;/p-1 |
Clé InChI |
NUWYFAYDFUREIT-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCC)CC=C.[Br-] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCC)CC=C.[Br-] |
Synonymes |
ABHEMA N-allylbis(2-(hexadecanoyloxy)ethyl)methylammonium N-allylbis(2-(hexadecanoyloxy)ethyl)methylammonium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















